molecular formula C16H26O7 B1677794 Picrocrocin CAS No. 138-55-6

Picrocrocin

Cat. No.: B1677794
CAS No.: 138-55-6
M. Wt: 330.37 g/mol
InChI Key: WMHJCSAICLADIN-WYWSWGBSSA-N
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Mechanism of Action

Target of Action

Picrocrocin, a bioactive constituent of saffron, has been suggested as a potential candidate for addressing a range of ailments, including neurodegenerative diseases . It has been found to interact with the PI3K/AKT/mTOR pathway , which plays a crucial role in cell cycle regulation and growth. This interaction is particularly significant in the context of neurodegenerative diseases .

Mode of Action

This compound’s mode of action involves its interaction with its targets, leading to changes in cellular processes. For instance, it has been found to boost the levels of phosphorylated proline-rich AKT substrate of 40 kDa (p-PRAS40), mammalian target of rapamycin (mTOR), and pp70S6K in rotenone-induced PD rats through the activation of the PI3K/AKT and AKT/mTOR pathways .

Biochemical Pathways

This compound affects several biochemical pathways. The most significant among these is the PI3K/AKT/mTOR pathway . This pathway is crucial for regulating cell growth and metabolism, and its modulation by this compound can have downstream effects on cell survival and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). To address this issue, diverse approaches involving nanoformulations have been developed to enhance their bioavailability, aqueous solubility, and BBB permeability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its neuroprotective effects. It exerts a neuroprotective effect in conditions like Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, Amyotrophic lateral sclerosis, and others, by modulating relevant parameters . Moreover, it has been found to have hypolipidemic effects, suggesting a non-statin-like mode of action on lipid homeostasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, light plays a pivotal role in regulating plants’ signaling pathways, which can affect the level of secondary metabolites like this compound . Furthermore, the gradual degradation of this compound within aqueous saffron extracts across various temperatures (5–70 °C) has been observed to follow second-order kinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picrocrocin can be isolated from saffron through various chromatographic techniques. High-performance thin-layer chromatography (HPTLC) and preparative chromatography are commonly used methods . The isolation process involves extracting saffron with solvents like methanol or ethanol, followed by chromatographic separation to purify this compound .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Crocus sativus and the extraction of saffron stigmas. The stigmas are then dried and processed to isolate this compound. Advanced chromatographic techniques are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Picrocrocin undergoes several chemical reactions, including hydrolysis and dehydration. During the drying process of saffron, this compound is hydrolyzed by the enzyme glucosidase to produce the aglycone (HTCC), which is then dehydrated to form safranal .

Common Reagents and Conditions:

    Hydrolysis: Enzyme glucosidase is used to hydrolyze this compound.

    Dehydration: Dehydration occurs naturally during the drying process of saffron.

Major Products:

Scientific Research Applications

Picrocrocin has several scientific research applications across various fields:

Comparison with Similar Compounds

Picrocrocin is unique due to its role as a precursor to safranal and its presence in saffron. Similar compounds include:

This compound stands out due to its specific role in the flavor and aroma profile of saffron, as well as its potential therapeutic properties.

Properties

IUPAC Name

(4R)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9-,11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHJCSAICLADIN-WYWSWGBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160450
Record name Picrocrocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138-55-6
Record name Picrocrocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picrocrocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picrocrocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PICROCROCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5B022511
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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